molecular formula C6H11NO B12510066 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol

3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol

Cat. No.: B12510066
M. Wt: 113.16 g/mol
InChI Key: WYQKKRBHVXDDTB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)bicyclo[111]pentan-1-ol is a compound with the molecular formula C7H13NO It is a derivative of bicyclo[111]pentane, a highly strained hydrocarbon with a unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the nucleophilic addition of an amine to a bicyclo[1.1.1]pentane derivative. For example, the reaction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with ammonia or an amine under appropriate conditions can yield the desired product .

Industrial Production Methods

Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent hydrocarbon of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol.

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A derivative used in the synthesis of the target compound.

    1-Azido-3-iodobicyclo[1.1.1]pentane:

Uniqueness

This compound is unique due to its combination of an amine and hydroxyl group on the bicyclo[1.1.1]pentane core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-(aminomethyl)bicyclo[1.1.1]pentan-1-ol

InChI

InChI=1S/C6H11NO/c7-4-5-1-6(8,2-5)3-5/h8H,1-4,7H2

InChI Key

WYQKKRBHVXDDTB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)O)CN

Origin of Product

United States

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